molecular formula C21H20O4 B14914952 3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone

3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone

Cat. No.: B14914952
M. Wt: 336.4 g/mol
InChI Key: JNASWICTGFUFRI-UHFFFAOYSA-N
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Description

3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone: is an organic compound with the molecular formula C21H24O2. It is known for its unique spiro structure, which consists of two indene units connected through a spiro carbon atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the spiro structure, followed by further substitution reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts, such as palladium on carbon (Pd/C), and reagents like hydrazine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: The compound has been studied for its potential biological activities, including its role as an inhibitor of certain enzymes. For example, it has been investigated as an HIV-1 integrase inhibitor, showing promising results in vitro .

Medicine: In medicine, the compound’s inhibitory properties are explored for potential therapeutic applications. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry: Industrially, the compound is used in the production of advanced polymers and materials. Its stability and reactivity make it suitable for applications in electronics and optoelectronics .

Mechanism of Action

The mechanism of action of 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone involves its interaction with specific molecular targets. For instance, as an HIV-1 integrase inhibitor, it binds to the integrase enzyme, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle, making it a potential antiviral agent.

Comparison with Similar Compounds

  • 3,3,3’,3’-Tetramethyl-1,1’-spirobi[indan]-6,6’-diol
  • 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobisindane

Comparison: Compared to similar compounds, 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetraone is unique due to its specific spiro structure and functional groups.

Properties

Molecular Formula

C21H20O4

Molecular Weight

336.4 g/mol

IUPAC Name

1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-5,5',6,6'-tetrone

InChI

InChI=1S/C21H20O4/c1-19(2)9-21(13-7-17(24)15(22)5-11(13)19)10-20(3,4)12-6-16(23)18(25)8-14(12)21/h5-8H,9-10H2,1-4H3

InChI Key

JNASWICTGFUFRI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(C3=CC(=O)C(=O)C=C32)(C)C)C4=CC(=O)C(=O)C=C41)C

Origin of Product

United States

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